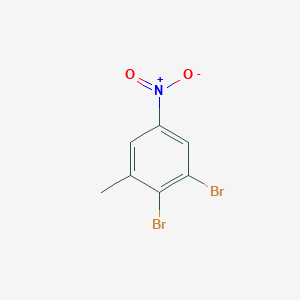

2,3-Dibromo-5-nitrotoluene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMOZBCSMJIDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292647 | |

| Record name | 1,2-Dibromo-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73557-64-9 | |

| Record name | 1,2-Dibromo-3-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73557-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dibromo 5 Nitrotoluene

Retrosynthetic Analysis and Strategic Design

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ub.edu This approach helps in identifying potential synthetic routes and key intermediates.

The synthesis of polysubstituted benzenes like 2,3-Dibromo-5-nitrotoluene requires careful consideration of the order in which substituents are introduced. The directing effects of the substituents already on the ring influence the position of subsequent additions. libretexts.org For this compound, the substituents are two bromine atoms, a nitro group, and a methyl group.

A plausible retrosynthetic route would involve the sequential introduction of these groups onto a toluene (B28343) backbone. The methyl group is an ortho-, para-director and an activating group. The nitro group is a meta-director and a deactivating group. Bromine is an ortho-, para-director and a deactivating group.

Considering these effects, one possible synthetic pathway involves:

Nitration of toluene to form a mixture of nitrotoluene isomers.

Separation of the desired isomer.

Sequential bromination to introduce the two bromine atoms at the correct positions.

Late-stage functionalization (LSF) involves introducing functional groups at a late stage of a synthetic sequence. nih.govacs.org This can be advantageous in creating diverse molecular structures from a common intermediate.

In the context of this compound, a late-stage strategy might involve preparing a dibromotoluene isomer and then introducing the nitro group. For instance, starting with 2,3-dibromotoluene, a nitration reaction could be performed. However, the directing effects of the two bromine atoms and the methyl group would need to be carefully managed to achieve the desired 5-nitro isomer.

Another late-stage approach could be the bromination of a nitrotoluene precursor. For example, starting with 3-nitrotoluene, a sequential bromination could be attempted. The nitro group would direct the first bromine to the 2-position, and the subsequent introduction of the second bromine would be influenced by all three existing substituents.

Precursor Synthesis and Functionalization Reactions

The successful synthesis of this compound heavily relies on the controlled synthesis of its precursors and the regioselectivity of the functionalization reactions.

The nitration of toluene is a classic example of electrophilic aromatic substitution. cerritos.edu It typically involves reacting toluene with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. cerritos.edumasterorganicchemistry.com

The methyl group of toluene directs the incoming nitro group to the ortho and para positions, resulting in a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481), with a smaller amount of 3-nitrotoluene. cerritos.edunih.gov The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. nih.govnih.gov For instance, nitration with nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) in dichloromethane (B109758) shows high positional selectivity. nih.govnih.govgithub.io

To synthesize this compound, one potential starting material is 3-nitrotoluene. Although it is the minor product in direct toluene nitration, specific conditions can be optimized to increase its yield, or it can be separated from the isomer mixture.

Table 1: Isomer Distribution in Toluene Nitration

| Isomer | Percentage |

| 2-nitrotoluene | ~60% |

| 4-nitrotoluene | ~37% |

| 3-nitrotoluene | ~3% |

Note: Percentages are approximate and can vary with reaction conditions.

The introduction of bromine atoms onto the aromatic ring is another key step. Regioselective bromination is crucial to obtain the desired 2,3-dibromo substitution pattern.

Electrophilic aromatic bromination is commonly carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). slideserve.comgmu.educoconote.app The catalyst polarizes the bromine molecule, making it more electrophilic. coconote.app The substituents already on the toluene ring direct the position of bromination.

For a precursor like 3-nitrotoluene, the nitro group is a meta-director, while the methyl group is an ortho-, para-director. This can lead to a mixture of brominated products. Therefore, controlling the regioselectivity is a significant challenge.

Recent advancements have explored various methods for regioselective bromination, including the use of different brominating agents and catalysts. For example, N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be a highly para-selective brominating agent for activated arenes. nih.gov Zeolites have also been used to induce high para-selectivity in the bromination of toluene-like substrates. nih.gov

The choice of catalyst in electrophilic aromatic bromination plays a pivotal role in the reaction's efficiency and selectivity. gmu.edu Lewis acids like FeBr₃ are commonly used to activate the bromine molecule. gmu.educoconote.app The mechanism involves the formation of a complex between the Lewis acid and bromine, which increases the electrophilicity of the bromine atom. gmu.educoconote.app

The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. slideserve.comminia.edu.eg The stability of this intermediate is influenced by the substituents on the ring, which in turn determines the position of the incoming electrophile. nih.govresearchgate.net

For the synthesis of this compound, the catalytic system must be carefully chosen to overcome the conflicting directing effects of the methyl and nitro groups and to achieve the desired dibromination at positions 2 and 3 relative to the methyl group.

Regioselective Bromination Techniques on Substituted Toluene Systems

Control of Ring vs. Side-Chain Bromination

The selective bromination of a toluene derivative, particularly one containing a deactivating nitro group, presents a significant synthetic challenge. The reaction conditions dictate whether the bromine atom substitutes on the aromatic ring (electrophilic aromatic substitution) or on the methyl group (free radical substitution).

For the synthesis of compounds like this compound, ring bromination is the desired pathway. This is typically achieved through electrophilic aromatic substitution using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). smolecule.comlibretexts.org The catalyst polarizes the Br-Br bond, increasing its electrophilicity and promoting attack on the aromatic ring. The presence of the electron-withdrawing nitro group deactivates the ring, making the reaction conditions crucial. libretexts.org

Conversely, side-chain (benzylic) bromination occurs under free-radical conditions. rsc.orgtandfonline.com This is often initiated by light (photochemical bromination) or a radical initiator like azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS) is a common brominating agent for this purpose. rsc.orgtandfonline.comgla.ac.uk The deactivating nitro group can make side-chain bromination difficult, sometimes requiring elevated temperatures. google.com Controlling the reaction to favor ring bromination over side-chain bromination is essential for the synthesis of this compound. The choice of brominating agent and the absence of radical initiators or UV light are key to directing the substitution to the aromatic ring. gla.ac.ukscispace.com

For instance, the bromination of p-nitrotoluene can yield p-nitrobenzyl bromide (side-chain) in the presence of antimony tribromide, whereas using ferric bromide as a catalyst leads to the formation of 2-bromo-4-nitrotoluene (B188816) (ring). scispace.com This illustrates the critical role of the catalyst in directing the position of bromination.

Table 1: Factors Influencing Ring vs. Side-Chain Bromination of Nitrotoluenes

| Factor | Condition for Ring Bromination | Condition for Side-Chain Bromination |

| Reaction Type | Electrophilic Aromatic Substitution | Free Radical Substitution |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), Boron Tribromide |

| Catalyst/Initiator | Lewis Acid (e.g., FeBr₃, Iodine) gla.ac.ukscispace.com | Radical Initiator (e.g., AIBN), Light (UV) rsc.orgtandfonline.com |

| Solvent | Often polar solvents or neat | Non-polar solvents like CCl₄ |

| Temperature | Varies, can be low to moderate | Often requires elevated temperatures or light |

Diazotization-Mediated Introduction of Bromine

An alternative and often highly regioselective method for introducing a bromine atom onto an aromatic ring is through a Sandmeyer reaction. byjus.comwikipedia.org This multi-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide nucleophile, typically from a copper(I) bromide (CuBr) salt. byjus.comwikipedia.orgmnstate.edu

This method is particularly useful for synthesizing isomers that are difficult to obtain through direct electrophilic substitution due to the directing effects of existing substituents. For the synthesis of this compound, a potential route could involve an appropriately substituted aminonitrotoluene. For example, starting with an aminonitrotoluene, one bromine could be introduced via electrophilic bromination, followed by the diazotization of the amino group and subsequent Sandmeyer reaction to introduce the second bromine atom at a specific position.

The general steps of a Sandmeyer reaction are:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. mnstate.edumdpi.com

Substitution: The diazonium salt solution is then added to a solution containing a copper(I) halide (e.g., CuBr). mnstate.edu This results in the formation of the aryl halide, with the liberation of nitrogen gas. byjus.com

The Sandmeyer reaction is known for its good yields and applicability to a wide range of aromatic amines, including those with electron-withdrawing groups. mdpi.comresearchgate.net Variations of this reaction exist, sometimes using other copper salts or even bromine itself in place of the conventional copper halide. heteroletters.org

Optimization of Reaction Conditions and Process Development

Temperature and Stoichiometry Control in Multi-Step Syntheses

In multi-step syntheses, such as those required for polysubstituted aromatics, precise control of temperature and stoichiometry at each stage is critical. For instance, during nitration reactions, maintaining a specific temperature range (e.g., 30–40°C) can be crucial to prevent undesirable side reactions like dinitration. Similarly, in diazotization reactions, temperatures are typically kept low (0–5°C) to prevent the premature decomposition of the unstable diazonium salt.

Stoichiometric control ensures that the reactants are used in the correct proportions to drive the reaction to completion and avoid the formation of impurities from unreacted starting materials or from side reactions caused by excess reagents. For example, in a dibromination step, using a precise molar equivalent of the brominating agent (e.g., 2.1 equivalents of Br₂) is necessary for complete di-substitution without leading to over-bromination.

Catalyst Selection and Its Impact on Reaction Selectivity and Yield

The choice of catalyst is a pivotal factor that can profoundly influence the selectivity and yield of a reaction. In electrophilic aromatic bromination, different Lewis acid catalysts can lead to different product distributions. Iron(III) bromide is a common and effective catalyst for ring bromination. smolecule.com Zeolites have also been explored as reusable and selective catalysts for the para-bromination of some aromatic compounds. researchgate.net The catalyst's role is to activate the electrophile (bromine) and facilitate the substitution at the desired position on the aromatic ring. The catalyst loading must also be optimized; for instance, in some systems, a specific mass ratio of catalysts is used to minimize side reactions.

In reactions involving hydrogenation, which might be a step in an alternative synthesis route (e.g., reduction of a nitro group), the choice of catalyst (like Palladium on carbon, Pd/C, or Platinum on carbon, Pt/C) and reaction conditions can determine whether other functional groups, such as halogens, are preserved or removed (dehalogenation). researchgate.netresearchgate.net

Table 2: Impact of Catalyst on Selectivity in Bromination

| Starting Material | Catalyst | Brominating Agent | Major Product | Reference |

| p-Nitrotoluene | Antimony tribromide | Br₂ | p-Nitrobenzyl bromide (Side-chain) | scispace.com |

| p-Nitrotoluene | Ferric bromide | Br₂ | 2-Bromo-4-nitrotoluene (Ring) | scispace.com |

| Toluene | Zeolite NaY | Bromine | p-Bromotoluene (High para-selectivity) | google.com |

| Toluene | Iodine | Bromine | o- and p-Bromotoluene | gla.ac.uk |

Considerations for Scalable and Industrial Production Methodologies

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges, including safety, cost-effectiveness, and process robustness. scispace.comresearchgate.net Methodologies must be adapted to ensure consistent product quality at a larger volume.

Application of Continuous Flow Reactor Systems

Continuous flow reactor systems, particularly micro-packed bed reactors (μPBRs), are increasingly being adopted for the industrial production of fine chemicals, including halogenated nitroaromatics. researchgate.netresearchgate.net These systems offer several advantages over traditional batch reactors, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and simplified scale-up. nih.gov

For reactions like the hydrogenation of halogenated nitroaromatics, continuous flow technology can help to minimize undesirable side reactions like dehalogenation by providing better control over the reaction conditions. researchgate.netresearchgate.net The ability to rapidly screen catalysts and optimize processes makes flow chemistry a valuable tool for developing scalable and efficient industrial syntheses. researchgate.net The development of photochemical brominations in continuous flow has also been reported, offering high throughput and improved mass efficiency. rsc.org These advancements are crucial for the safe and efficient large-scale production of complex molecules like this compound.

Advanced Purification Techniques for Enhanced Purity and Yield

While standard recrystallization is a fundamental method for purifying crude reaction products, achieving the high levels of purity and yield required for specialized applications often necessitates the use of more advanced separation technologies. For halogenated nitrotoluenes, including this compound, techniques such as column chromatography, fractional crystallization, and high-performance liquid chromatography (HPLC) provide superior separation, effectively removing isomers, unreacted starting materials, and by-products.

Column Chromatography

Column chromatography is a powerful adsorptive separation technique used to purify individual compounds from a mixture. The separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. For brominated nitro-aromatic compounds, silica (B1680970) gel is a commonly employed stationary phase.

The selection of the mobile phase (eluent) is critical for effective separation. A non-polar solvent system, such as pure hexane (B92381) or a mixture of toluene and cyclohexane, is often effective for purifying compounds of this class. ambeed.comorgsyn.org For instance, the purification of l-bromo-2,3-dimethyl-5-nitrobenzene, a structurally related compound, is achieved using column chromatography with 100% hexane as the eluent. ambeed.com In other cases, a combination of solvents like toluene-cyclohexane has been used to isolate similar nitro-aromatic derivatives. orgsyn.org The principle relies on the polarity differences between the target compound and its impurities; less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation into distinct fractions. However, it is important to note that some complex nitro-aromatic intermediates may exhibit instability on silica gel, which could limit the utility of this technique in specific synthetic pathways. orgsyn.org

Fractional Crystallization

Fractional crystallization, particularly by the "freezing out" method, is an effective technique for separating isomers or purifying a target compound from a mixture, especially on an industrial scale. This method exploits differences in the solubility and melting points of the components in the mixture at low temperatures.

Research on the separation of mononitrotoluene isomers has demonstrated the efficacy of this approach. In one method, 4-nitrotoluene was isolated from a mixture of its isomers by cooling the mixture in the presence of an organic solvent, such as isopropyl alcohol. google.com The addition of a solvent improves the process by preventing heavy incrustation of the product on reactor surfaces and enhancing the purity of the resulting crystals. This technique has been shown to yield a product with a purity exceeding 98% and a recovery of up to 42%. google.com

The table below summarizes the results from the isolation of 4-nitrotoluene using this method, illustrating the impact of a solvent on purity and yield.

Table 1: Isolation of 4-Nitrotoluene via Fractional Crystallization

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Mixture of mononitrotoluene isomers | google.com |

| Technique | Freezing out method with solvent | google.com |

| Solvent | Isopropyl alcohol or its azeotrope with water | google.com |

| Final Product Purity | > 98% | google.com |

| Product Yield | Up to 42% | google.com |

This interactive table is based on data for the separation of nitrotoluene isomers.

High-Performance Liquid Chromatography (HPLC)

For achieving exceptionally high purity, particularly for analytical standards or trace impurity identification, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC utilizes high pressure to pass a solvent mixture through a column packed with fine particles, leading to high-resolution separations.

Methods for the analysis of nitroaromatics and nitramines are well-established, such as EPA Method 8330B, which employs HPLC for their detection. epa.gov For preparative purification, reversed-phase HPLC (RP-HPLC) is frequently used. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. For example, the purification of other nitro-aromatic compounds has been successfully carried out using reversed-phase flash chromatography with a mobile phase gradient of acetonitrile and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com The purity of the collected fractions is typically assessed by analytical HPLC to ensure the desired specification is met. mdpi.com

The table below compares the key features of these advanced purification techniques as they apply to nitro-aromatic compounds.

Table 2: Comparison of Advanced Purification Techniques

| Technique | Principle of Separation | Common Application | Key Advantages |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a solid stationary phase (e.g., silica gel). ambeed.comorgsyn.org | Laboratory-scale purification of reaction mixtures. | Versatile, applicable to a wide range of compounds, cost-effective for lab scale. |

| Fractional Crystallization | Differences in solubility and melting points at low temperatures. google.com | Industrial-scale isomer separation and purification. | Scalable, can yield high-purity crystalline product, solvent enhances efficiency. google.com |

| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. epa.govmdpi.com | High-purity analytical standards, complex mixture separation, chiral separations. | Unmatched resolution, high sensitivity, suitable for trace impurity removal. mdpi.com |

This interactive table summarizes the primary characteristics of advanced purification methods.

Chemical Reactivity and Reaction Mechanisms of 2,3 Dibromo 5 Nitrotoluene

Electrophilic Aromatic Substitution Reactions of the Compound

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. minia.edu.eg The rate and position of this substitution on 2,3-Dibromo-5-nitrotoluene are determined by the combined directing effects of the existing substituents. msu.edu

The regioselectivity of further substitution on the this compound ring is a result of the competing directing effects of the four substituents. There are two available positions for an incoming electrophile: C4 and C6.

Nitro Group (-NO₂): As a strong deactivating group with a partial positive charge on the nitrogen atom adjacent to the ring, the nitro group directs incoming electrophiles to the meta position. lumenlearning.com In this molecule, the positions meta to the nitro group are C1 (already substituted) and C3 (already substituted). Therefore, it strongly deactivates all available positions but offers no clear directing preference for the remaining open sites.

The bromine at C2 directs to its ortho position (C1, substituted) and its para position (C5, substituted).

The bromine at C3 directs to its ortho positions (C2 and C4) and its para position (C6). Thus, the C3-bromo group directs incoming electrophiles to the available C4 and C6 positions.

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. uomustansiriyah.edu.iq It directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).

Considering the available C4 and C6 positions, the directing effects converge. The C3-bromo and the C1-methyl group both direct incoming electrophiles to positions C4 and C6. The strong deactivating nature of the nitro group makes any electrophilic substitution reaction difficult, requiring harsh conditions. msu.edu However, the activating methyl group somewhat counteracts this deactivation. The substitution will likely yield a mixture of 4- and 6-substituted products, with the precise ratio influenced by steric hindrance.

Table 1: Summary of Substituent Directing Effects in this compound

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| Methyl (-CH₃) | C1 | Activating | ortho, para | C2 (Substituted), C4, C6 |

| Bromo (-Br) | C2 | Deactivating | ortho, para | C1 (Substituted), C3 (Substituted) |

| Bromo (-Br) | C3 | Deactivating | ortho, para | C2 (Substituted), C4, C6 |

The mechanism for electrophilic aromatic substitution proceeds via a two-step pathway. msu.edutotal-synthesis.com

Formation of the Sigma Complex: The aromatic ring's π-electron system attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. minia.edu.eg For this compound, attack at the C4 or C6 position is most likely. The stability of this intermediate determines the reaction rate. While the electron-withdrawing nitro and bromo groups destabilize the positive charge, the electron-donating methyl group and the resonance contribution from the bromo groups provide stabilization, particularly when the attack is at the C4 and C6 positions. msu.edu

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. minia.edu.eg

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the ring is activated by potent electron-withdrawing groups. cymitquimica.comlibretexts.org

The bromine atoms at the C2 and C3 positions in this compound can potentially be displaced by strong nucleophiles. cymitquimica.com This type of reaction allows for the introduction of various functional groups. For instance, similar activated aryl halides undergo substitution with nucleophiles such as hydroxide (B78521) ions, alkoxides (like sodium methoxide), and amines. The reaction would involve one or both bromine atoms being replaced, depending on the reaction conditions and the stoichiometry of the nucleophile.

The feasibility of the SNAr mechanism is critically dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide ions). libretexts.orgaskfilo.com These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the ring. askfilo.com

In this compound:

The bromine at C2 is meta to the nitro group at C5.

The bromine at C3 is ortho to the nitro group at C5.

Therefore, the nitro group strongly activates the C3 position for nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. The bromine at C2 is less activated because the stabilizing effect of a meta nitro group is much weaker. libretexts.org Consequently, nucleophilic substitution is expected to occur preferentially at the C3 position.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Leaving Group | Position | Position Relative to -NO₂ | Activation Level | Expected Reactivity with Nucleophiles |

|---|---|---|---|---|

| Bromo (-Br) | C2 | meta | Low | Low reactivity |

Reduction Reactions Involving the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂), a transformation that is fundamental in organic synthesis. This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho, para-directing group. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds are applicable to this compound. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Reduction: A classic method involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

Sulfide (B99878) Reduction: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), often used in the Zinin reduction, can selectively reduce one nitro group in the presence of others, though this is less relevant for a mononitro compound. stackexchange.com

The product of this reaction would be 2,3-Dibromo-5-methylaniline. The choice of reducing agent can be important to avoid side reactions, such as the reduction of the aryl halides, although this is generally less favorable under standard nitro reduction conditions.

Conversion to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, a key transformation for the synthesis of various derivatives. This reduction can be achieved using several methods, with catalytic hydrogenation being a common and efficient approach.

Catalytic Hydrogenation: The reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This method is generally clean and provides high yields of the corresponding aniline (B41778) derivative, 2,3-dibromo-5-methylaniline.

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd-C | Varies | 2,3-Dibromo-5-methylaniline |

| Fe/HCl | Acidic | 2,3-Dibromo-5-methylaniline |

| Sn/HCl | Acidic | 2,3-Dibromo-5-methylaniline |

| Zn/HCl | Acidic | 2,3-Dibromo-5-methylaniline |

This table summarizes common reagents for the conversion of a nitro group to an amino group.

The resulting amino group is a strongly activating, ortho-, para-director for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com However, its high reactivity can sometimes lead to multiple substitutions. masterorganicchemistry.com To control this, the amino group can be protected, for instance, by converting it into an amide using acetic anhydride. masterorganicchemistry.com This protected group is still an ortho-, para-director but is less activating, allowing for more controlled reactions. masterorganicchemistry.com The amino group can be regenerated later by hydrolysis. masterorganicchemistry.com

Formation of Reactive Intermediates During Reduction

The reduction of nitroarenes to amines is a stepwise process that involves several reactive intermediates. While the final product is the corresponding amine, the reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates. longdom.org

Postulated Reduction Pathway: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂

Oxidation Reactions of the Methyl Group

The methyl group of this compound can be oxidized to afford either a carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions employed.

Transformation to Carboxylic Acid and Aldehyde Derivatives

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of oxidizing the methyl group directly to a carboxylic acid. This reaction provides a route to 2,3-dibromo-5-nitrobenzoic acid. The electron-withdrawing nitro and bromo substituents can make the methyl group more resistant to oxidation compared to toluene (B28343) itself.

Oxidation to Aldehyde: The selective oxidation of the methyl group to an aldehyde is a more delicate transformation. Milder and more specialized oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent further oxidation to the carboxylic acid.

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 2,3-Dibromo-5-nitrobenzoic acid |

| Chromic Acid | 2,3-Dibromo-5-nitrobenzaldehyde |

This table displays the products of methyl group oxidation on the this compound ring.

Cross-Coupling Reactions Utilizing the Halogenated Centers

The two bromine atoms on the aromatic ring of this compound serve as reactive handles for the formation of new carbon-carbon bonds through various cross-coupling reactions. These reactions are powerful tools in organic synthesis for the construction of more complex molecular architectures. ossila.comnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that pairs an organoboron compound with an organic halide. nih.govfishersci.com In the case of this compound, one or both of the bromine atoms can be substituted with an aryl, vinyl, or other organic group from a boronic acid or its ester derivative. nih.govharvard.edu

Typical Suzuki-Miyaura Reaction Conditions:

Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) salt like Pd(OAc)₂ with a phosphine (B1218219) ligand. fishersci.comnih.gov

Base: A base, such as K₂CO₃, K₃PO₄, or NaOEt, is required for the activation of the organoboron reagent. nih.govfishersci.com

Solvent: A variety of solvents can be used, including toluene, THF, and aqueous mixtures. fishersci.comharvard.edu

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Mechanistic Insights into Regioselectivity and Stereoselectivity in Coupling Processes

Regioselectivity: When a molecule contains multiple reactive sites, such as the two bromine atoms in this compound, the regioselectivity of the cross-coupling reaction becomes a critical consideration. The relative reactivity of the C-Br bonds at the 2- and 3-positions is influenced by both electronic and steric factors.

Electronic Effects: The electron-withdrawing nitro group at the 5-position influences the electron density at the carbon atoms bearing the bromine atoms.

Steric Effects: The steric hindrance around each bromine atom, influenced by the adjacent methyl group and the other bromine atom, can play a significant role in determining which site the palladium catalyst preferentially undergoes oxidative addition with. nih.gov

In di- or polyhalogenated aromatic compounds, it is often observed that the palladium catalyst will preferentially react with the less sterically hindered or more electron-deficient C-X bond. rsc.org For 3,5-dibromo-2-pyrone, Stille couplings typically occur at the more electron-deficient C3 position. nih.gov However, the regioselectivity can sometimes be reversed by changing the reaction conditions, such as the addition of Cu(I). nih.gov

Stereoselectivity: While the cross-coupling of aryl halides does not involve the creation of a new stereocenter at the aromatic ring, the stereochemistry of the coupling partner, if it contains a stereocenter, is an important aspect. For instance, in the coupling of chiral secondary alkylzinc reagents, the reaction can proceed with high stereoretention. d-nb.info The mechanism involves a stereoretentive transmetalation and a stereoselective reductive elimination step. d-nb.info

Structural Elucidation and Advanced Characterization Techniques for 2,3 Dibromo 5 Nitrotoluene

Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of 2,3-Dibromo-5-nitrotoluene. Each technique provides unique information about the molecule's composition and connectivity.

While specific experimental spectra for this compound are not widely reported, the expected vibrational modes can be predicted based on its functional groups. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrations of the nitro (NO₂), methyl (CH₃), and carbon-bromine (C-Br) groups, as well as the vibrations of the benzene (B151609) ring.

The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (νas) typically found in the 1500–1600 cm⁻¹ region and a symmetric stretch (νs) in the 1300–1400 cm⁻¹ range spectroscopyonline.com. For related compounds like 4-nitrotoluene (B166481), these bands are well-defined and serve as clear indicators of the NO₂ group's presence nih.gov. The methyl group attached to the aromatic ring would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers. The C-Br stretching vibrations are expected in the far-infrared region, typically between 500 and 700 cm⁻¹.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Methyl (CH₃) | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Carbon-Bromine | C-Br Stretch | 500 - 700 |

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals. The methyl (CH₃) protons would appear as a singlet, likely in the 2.4-2.6 ppm range. The two aromatic protons are in different chemical environments and would appear as two separate signals, likely doublets due to coupling with each other. Their chemical shifts would be significantly downfield (expected >7.5 ppm) due to the electron-withdrawing effects of the two bromine atoms and the nitro group.

¹³C NMR: The ¹³C NMR spectrum is predicted to show seven unique signals, corresponding to each of the seven carbon atoms in the molecule. The carbon of the methyl group would appear at the most upfield position (~20 ppm). The six aromatic carbons would have distinct chemical shifts influenced by their substituents. The carbons directly bonded to the bromine atoms (C2, C3) and the nitro group (C5) would be significantly deshielded, appearing at lower field values.

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₇H₅Br₂NO₂.

The key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. The calculated monoisotopic mass is approximately 294.87 Da.

Common fragmentation pathways for this molecule would likely involve:

Loss of the nitro group (-NO₂, 46 Da).

Loss of a bromine atom (-Br, 79/81 Da).

Successive loss of both bromine atoms.

Loss of the methyl group (-CH₃, 15 Da).

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the molecular structure and packing in the solid state. A detailed crystallographic study of this compound (systematic name: 1,3-dibromo-2-methyl-5-nitrobenzene) reveals a complex and ordered solid-state architecture.

The crystal structure of this compound is notable for having two independent molecules, labeled A and B, within the asymmetric unit. While chemically identical, these two molecules exhibit subtle conformational differences.

In molecule A, the two bromine atoms are nearly coplanar with the benzene ring, showing deviations of only 0.012 Å and 0.009 Å. In contrast, the methyl carbon atom deviates more significantly at 0.038 Å chemicalbook.com. The situation is reversed in molecule B, where the methyl carbon is more closely aligned with the ring plane (0.003 Å deviation), while the bromine atoms show larger deviations (0.032 Å and 0.025 Å) chemicalbook.com.

The substitution pattern on the benzene ring induces some strain, causing distortions from ideal hexagonal geometry. The internal C-C-C bond angle at the carbon bearing the methyl group is compressed to approximately 114.7° in molecule A and 116.2° in molecule B chemicalbook.com. Conversely, the angles at the carbons bonded to the bulky bromine atoms are expanded to around 123-124° chemicalbook.com.

Interactive Data Table: Selected Geometric Parameters for this compound

| Parameter | Molecule A | Molecule B |

| C-C(CH₃)-C Angle | 114.7° | 116.2° |

| C-C(Br)-C Angle 1 | 123.6° | 122.9° |

| C-C(Br)-C Angle 2 | 123.7° | 123.0° |

| Br Atom Deviation from Plane | 0.012 Å, 0.009 Å | 0.032 Å, 0.025 Å |

| Methyl C Atom Deviation from Plane | 0.038 Å | 0.003 Å |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the solid state of this compound, several key supramolecular interactions are observed.

Hydrogen Bonding: The crystal structure features C—H···Br hydrogen bonds. These interactions link the B molecules together, forming chains that extend along the crystallographic direction chemicalbook.com.

Halogen Bonding: A short Br···O contact of 3.101 Å is observed between molecules A and B chemicalbook.com. This interaction, where the bromine atom acts as an electrophilic region and the oxygen of the nitro group acts as a nucleophilic region, is a type of halogen bond that plays a significant role in the crystal packing.

Pi-Pi Stacking: The molecules are organized into layers and are further stabilized by weak π–π stacking interactions. These interactions occur between the aromatic rings of adjacent molecules. The intercentroid distance between stacked A molecules is 3.564 Å, while the distance between stacked B molecules is slightly larger at 3.662 Å chemicalbook.com.

These varied interactions collectively dictate the three-dimensional architecture of the crystal, influencing its physical properties.

Interactive Data Table: Supramolecular Interactions in Crystalline this compound

| Interaction Type | Participating Molecules | Geometric Detail |

| Hydrogen Bond | B molecules | C—H···Br interactions form chains along |

| Halogen Bond | A and B molecules | Short Br···O contact of 3.101 Å |

| π–π Stacking | A molecules | Intercentroid distance of 3.564 Å |

| π–π Stacking | B molecules | Intercentroid distance of 3.662 Å |

Computational Chemistry and Theoretical Investigations of 2,3 Dibromo 5 Nitrotoluene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of a molecule's electronic distribution and energy levels. These calculations are essential for predicting a wide range of molecular properties from the ground up.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for investigating the electronic structure of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex systems. researcher.life DFT methods are used to calculate the electron density of a molecule to determine its energy and, from there, derive various properties.

For a molecule like 2,3-dibromo-5-nitrotoluene, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stability and conformation. Furthermore, DFT is widely used to predict spectroscopic properties. By calculating vibrational frequencies, researchers can simulate infrared (IR) and Raman spectra, which aids in the interpretation of experimental spectra. researchgate.net Studies on related molecules like 4-chloro-3-nitrotoluene (B146361) have successfully used DFT methods (specifically B3LYP with a 6-311++G(d,p) basis set) to assign vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.net

DFT is also a powerful tool for predicting chemical reactivity. Key indicators derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability of a molecule; a smaller gap generally suggests higher reactivity. researchgate.net For aromatic compounds, analysis of these frontier orbitals helps identify the sites most susceptible to electrophilic and nucleophilic attack. For instance, in related nitroaromatic compounds, the LUMO is often localized over the nitro-substituted ring, indicating its electron-accepting capability. researchgate.net

To illustrate the type of data obtained from such calculations, the table below shows theoretical values calculated for the related compound 4-chloro-3-nitrotoluene using the B3LYP/6-311++G(d,p) method.

| Calculated Property | Value for 4-chloro-3-nitrotoluene | Significance |

| HOMO Energy | -7.27 eV | Correlates with ionization potential (electron-donating ability) |

| LUMO Energy | -1.75 eV | Correlates with electron affinity (electron-accepting ability) |

| HOMO-LUMO Energy Gap | 5.52 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 4.88 Debye | Measures the overall polarity of the molecule |

| Data sourced from a computational study on 4-chloro-3-nitrotoluene and is presented for illustrative purposes. researchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on the principles of quantum mechanics and fundamental physical constants, without using experimental data for parametrization. Hartree-Fock (HF) theory is the foundational ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While often less accurate than DFT for many applications due to its neglect of electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations.

In studies of nitrotoluene isomers, both HF and DFT methods have been used to investigate molecular structures and vibrational modes. researchgate.netresearcher.life Comparing the results from both methods allows researchers to assess the importance of electron correlation for specific properties. For example, a comparative study on 4-nitrotoluene (B166481) demonstrated that while both HF and DFT calculations could reproduce experimental geometries and vibrational frequencies reasonably well, the B3LYP (a DFT functional) results were generally in closer agreement with experimental data. researchgate.net Such studies provide a robust protocol for the theoretical investigation of this compound, where one would expect similar performance from these methods in predicting its vibrational spectrum (IR and Raman) and other molecular properties.

Molecular Modeling of Reaction Pathways and Energetics

Molecular modeling extends beyond static properties to explore the dynamic processes of chemical reactions. By mapping out potential energy surfaces, these techniques can elucidate reaction mechanisms, identify intermediates, and predict the feasibility and outcomes of chemical transformations.

Understanding a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational chemistry is instrumental in locating and characterizing these fleeting structures. researcher.life For a molecule like this compound, this analysis could be applied to various reactions, such as nucleophilic aromatic substitution (SNAr) at the positions activated by the nitro group, or oxidation of the methyl group.

Theoretical studies on the thermal decomposition of nitrotoluene isomers, for instance, have used DFT (B3LYP) and higher-level methods to build potential energy surfaces (PESs). researcher.life These studies calculate the energy barriers (activation energies) for different reaction channels, such as C-NO2 bond dissociation or hydrogen migration, to determine the most likely initial steps of the reaction. researcher.life A similar approach for this compound would involve proposing a reaction mechanism, optimizing the geometries of reactants, products, and transition states, and calculating the corresponding energy changes. This process determines the reaction coordinate and provides a quantitative measure of the reaction's kinetics.

Many organic reactions can yield multiple products depending on where and how the reaction occurs. Molecular modeling is a powerful tool for predicting this selectivity. Regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement is formed) can be rationalized by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier is expected to be the dominant one.

For this compound, predicting the outcome of reactions like further electrophilic substitution or nucleophilic attack is critical. The positions of the two bromine atoms and the nitro group create a unique electronic and steric environment. DFT calculations have been used to explain and predict regioselectivity in various reactions, such as the halide-induced ring-opening of aziridinium (B1262131) ions, where the reaction site depends on the attacking nucleophile. ugent.be By calculating the activation energies for nucleophilic attack at the different carbon atoms of the benzene (B151609) ring in this compound, one could predict the most likely site for substitution. This predictive power is invaluable for designing efficient and selective synthetic routes.

Analysis of Electronic Effects and Molecular Orbitals

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents: the methyl group, the two bromine atoms, and the nitro group. A qualitative understanding of these effects, supported by quantitative molecular orbital analysis, can predict the molecule's chemical behavior.

The substituents influence the electron density of the aromatic ring through inductive and resonance effects.

Nitro Group (-NO₂): A strong electron-withdrawing group through both resonance and induction. It deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, primarily at the ortho and para positions relative to itself.

Bromine Atoms (-Br): Halogens are deactivating via their inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance.

Methyl Group (-CH₃): An electron-donating group through induction and hyperconjugation, which activates the ring towards electrophilic attack.

The combination of these substituents on the toluene (B28343) ring creates a complex pattern of reactivity. Frontier Molecular Orbital (FMO) theory is central to analyzing these effects quantitatively. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, making it relevant for reactions with electrophiles. Conversely, the LUMO is the orbital that is most likely to accept electrons, making it key for reactions with nucleophiles. researchgate.net

In this compound, the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO and concentrate its density on the ring, particularly at the carbon atoms ortho and para to it (C4 and C6), making these sites susceptible to nucleophilic attack. The HOMO's energy and distribution would be influenced by a combination of all substituents. A detailed analysis of the molecular orbital coefficients would reveal the precise electron distribution and provide a more nuanced prediction of reactivity than qualitative rules alone.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Methyl | 1 | Electron-donating | Hyperconjugation (Donating) | Activating |

| Bromine | 2 | Electron-withdrawing | Electron-donating | Deactivating |

| Bromine | 3 | Electron-withdrawing | Electron-donating | Deactivating |

| Nitro | 5 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating |

Fukui Indices for Identifying Electrophilic and Nucleophilic Sites

One of the key concepts in understanding a molecule's reactivity is the use of Fukui functions, which help to identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. researchgate.netnih.gov By condensing these values to individual atoms, we obtain Fukui indices, which provide a numerical representation of an atom's propensity to either donate or accept electrons.

There are three main types of Fukui indices:

ƒ+ : for nucleophilic attack (measures the reactivity of a site towards an electron-donating species). A higher ƒ+ value indicates a more favorable site for nucleophilic attack.

ƒ- : for electrophilic attack (measures the reactivity of a site towards an electron-accepting species). A higher ƒ- value suggests a more susceptible site for electrophilic attack.

ƒ0 : for radical attack.

For this compound, the distribution of these indices across the aromatic ring and the substituents is influenced by the electronic properties of the bromo, nitro, and methyl groups. The nitro group is a strong electron-withdrawing group, while the bromine atoms are also electron-withdrawing through their inductive effect but can act as weak resonance donors. The methyl group is a weak electron-donating group.

Table 1: Hypothetical Fukui Indices for this compound (This table is a theoretical representation based on established chemical principles and not on specific computational results for this molecule.)

| Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) |

| C1-CH₃ | Low | Moderate |

| C2-Br | High | Low |

| C3-Br | High | Low |

| C4-H | Moderate | High |

| C5-NO₂ | Very High | Very Low |

| C6-H | High | Moderate |

From this theoretical data, the carbon atoms attached to the electron-withdrawing nitro and bromo groups (C2, C3, and C5) are predicted to have higher ƒ+ values, making them the primary sites for nucleophilic attack. Conversely, the unsubstituted carbon atoms (C4 and C6) and the carbon with the methyl group (C1) would be more susceptible to electrophilic attack, as indicated by their higher ƒ- values. The nitro group itself, being strongly electron-attracting, significantly enhances the electrophilicity of the ring, particularly at the ortho and para positions relative to it (C4 and C6). mdpi.com

Quantification of Substituent Effects on Aromatic Ring Reactivity

The reactivity of an aromatic ring is significantly influenced by its substituents. These effects can be broadly categorized into two types: activating/deactivating and directing effects.

Activating and Deactivating Effects:

Substituents that increase the rate of electrophilic aromatic substitution compared to benzene are known as activating groups, while those that decrease the rate are deactivating groups. cymitquimica.com This is primarily governed by the substituent's ability to donate or withdraw electron density from the ring.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. cymitquimica.com Its strong electron-withdrawing nature, through both resonance and inductive effects, reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. exaly.com The presence of a nitro group can decrease the reaction rate by a factor of millions compared to unsubstituted benzene. cymitquimica.com

Bromo Groups (-Br): Halogens like bromine are also deactivating groups due to their strong inductive electron-withdrawing effect, which outweighs their weaker resonance electron-donating effect. exaly.com

Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. cymitquimica.com

In this compound, the presence of two deactivating bromo groups and one strongly deactivating nitro group overwhelmingly suppresses the activating effect of the methyl group. Consequently, the aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution.

Directing Effects:

Substituents also determine the position at which a new electrophile will attack the aromatic ring.

Nitro Group (-NO₂): The nitro group is a meta-director for electrophilic substitution. cymitquimica.com

Bromo Groups (-Br): Halogens are ortho, para-directors for electrophilic substitution, despite being deactivating. cymitquimica.com

Methyl Group (-CH₃): The methyl group is an ortho, para-director. cymitquimica.com

In a polysubstituted benzene ring like this compound, the directing effects of all substituents must be considered. The directing effects of the bromo and methyl groups are in opposition to the meta-directing effect of the nitro group. In such cases, the most powerfully activating group generally dictates the position of substitution, although mixtures of products are common. However, due to the strong deactivating nature of the nitro and bromo groups, further electrophilic substitution on this compound would be extremely difficult to achieve under standard conditions.

Applications of 2,3 Dibromo 5 Nitrotoluene in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Systems

2,3-Dibromo-5-nitrotoluene serves as a valuable starting material in the synthesis of various heterocyclic compounds. acs.org These cyclic structures, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, including medicinal and materials science. apsmcollege.ac.innou.edu.ngpageplace.de The specific arrangement of bromine and nitro groups on the toluene (B28343) ring of this compound allows for a range of chemical transformations, making it a versatile precursor for constructing complex heterocyclic frameworks.

Derivatives of Indole (B1671886) and Quinolines

The indole nucleus is a common structural motif in a vast number of natural products, pharmaceuticals, and polymers. core.ac.uk The synthesis of substituted indoles is a significant area of research, and various methods have been developed to construct this important heterocyclic system. derpharmachemica.comnih.govrsc.org One of the classical and reliable methods for synthesizing indole-2-carboxylates is the Reissert indole synthesis, which starts from 2-nitrotoluenes. derpharmachemica.com This involves the condensation of the 2-nitrotoluene (B74249) with diethyl oxalate, followed by the reduction of the resulting 2-nitrophenylpyruvate. derpharmachemica.com

Quinoline (B57606) and its derivatives are another important class of heterocyclic compounds with a wide range of applications. orientjchem.org Numerous synthetic strategies exist for the preparation of quinolines, including the Skraup, Doebner-von Miller, Conrad-Limpach-Knorr, Combes, Friedlander, Pfitzinger, and Niementowski syntheses. orientjchem.orgtandfonline.com The Friedlander synthesis, for instance, involves the condensation of an aromatic amine with a β-halo-enal or -enone, followed by a reductive cyclization to form the quinoline ring. acs.org 3-Bromo-4-nitroquinoline 1-oxide has been utilized as a starting material for the synthesis of 2,3-fused quinolines. clockss.org

While direct examples of using this compound for the synthesis of specific indole and quinoline derivatives are not prevalent in the provided search results, its structural features suggest its potential as a precursor in analogous synthetic routes. The presence of the nitro group and bromine atoms offers handles for various chemical modifications, such as reduction of the nitro group to an amine, which can then participate in cyclization reactions to form the heterocyclic ring.

Building Block for Complex Organic Molecules

Organic building blocks are fundamental components used to construct more complex molecules. cymitquimica.comcymitquimica.com this compound, with its distinct functional groups, serves as a versatile building block in the synthesis of a variety of intricate organic structures. bldpharm.com The reactivity of the bromine atoms allows for their substitution with other functional groups, while the nitro group can be transformed into other functionalities, such as an amino group, providing a pathway to a diverse range of molecules.

Intermediate in Advanced Pharmaceutical Synthesis

The synthesis of pharmaceuticals often involves the use of specialized intermediates to build up the complex molecular architecture of active pharmaceutical ingredients (APIs). cymitquimica.com Halogenated nitroaromatic compounds, such as this compound, are valuable intermediates in drug development due to their unique structural features and reactivity. The presence of bromine and nitro groups allows for further functionalization, which is a key aspect in the development of novel drug candidates with enhanced biological activity. chemimpex.com

For instance, related compounds like 2-bromo-5-nitrotoluene (B182602) have been used in the synthesis of 4′-amino-4-hydroxy-2′-methylbiphenyl and 3′:4-dinitro-2-methyldiphenyl ether. sigmaaldrich.com The synthesis of the anti-cancer drug Flutamide involves intermediates derived from nitroaromatic compounds. mdpi.com While specific examples of this compound being a direct intermediate in a marketed pharmaceutical were not found in the search results, its structural motifs are present in compounds investigated for their therapeutic potential.

Precursor in Agrochemical Development

The development of new agrochemicals, such as pesticides and herbicides, relies on the synthesis of novel organic molecules. lookchem.com Nitroaromatic compounds and their derivatives are important precursors in this field. chemimpex.com For example, 2,5-dibromo-3-nitrothiophene (B1588099) is used as a precursor in the production of agrochemicals. lookchem.com The structural features of this compound make it a potential candidate for the synthesis of new crop protection agents. The bromine and nitro groups can be manipulated to introduce various functionalities that may impart desired biological activity. chemimpex.com

Utility in Material Science for Novel Material Development

In the field of material science, organic compounds are used to create new materials with specific properties, such as thermal stability, chemical resistance, and unique electronic characteristics. chemimpex.com Halogenated nitroaromatic compounds can be utilized in the development of specialty polymers and other advanced materials. chemimpex.com For example, 2,5-dibromotoluene (B165575) is used in the production of polymers and liquid-crystal materials. The presence of bromine atoms in this compound allows for its incorporation into polymeric structures, potentially enhancing the properties of the resulting materials. chemimpex.com

Future Research Directions and Emerging Methodologies for 2,3 Dibromo 5 Nitrotoluene

Development of Sustainable and Atom-Economical Synthetic Routes

Traditional syntheses of polysubstituted benzenes often rely on multi-step procedures involving hazardous reagents and generating significant waste. libretexts.org The synthesis of 2,3-Dibromo-5-nitrotoluene typically involves the nitration and bromination of a toluene (B28343) precursor. libretexts.org Future research is geared towards developing greener and more atom-economical alternatives.

Key areas of development include:

Catalytic Nitration: Moving away from the classical mixed-acid (HNO₃/H₂SO₄) nitration is a priority. Research into solid acid catalysts, such as zeolites or Nafion resins, offers the potential for easier separation, catalyst recycling, and reduced corrosive waste streams. These catalysts can offer high selectivity under milder conditions. acs.org

Advanced Bromination Agents: While molecular bromine is effective, its hazardous nature is a significant drawback. sci-hub.se The use of solid, safer brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is a promising alternative. scientificupdate.combeilstein-journals.org These reagents are easier to handle and can offer improved selectivity, particularly in radical-mediated benzylic brominations, though ring bromination is the focus here. scientificupdate.com

Continuous Flow Chemistry: Migrating the synthesis to continuous flow reactors can offer superior control over reaction parameters such as temperature and stoichiometry. This enhanced control minimizes the formation of unwanted isomers and byproducts, which is a common challenge in the electrophilic substitution of substituted toluenes. libretexts.orgscientificupdate.com Flow chemistry also improves safety when dealing with highly exothermic reactions like nitration.

| Synthetic Step | Conventional Method | Sustainable Alternative | Key Advantages |

| Nitration | Mixed Acid (HNO₃/H₂SO₄) | Solid Acid Catalysts (e.g., Zeolites) | Recyclability, reduced waste, milder conditions |

| Bromination | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), DBDMH | Improved safety, easier handling, higher selectivity |

| Process | Batch Production | Continuous Flow Reactors | Enhanced safety, better process control, reduced byproducts |

Exploration of Novel Reactivity Profiles and Catalytic Applications

The functional groups of this compound serve as reactive handles for a variety of chemical transformations. While classical reactions like the reduction of the nitro group are established, future research will likely focus on leveraging the bromine atoms in advanced catalytic cross-coupling reactions.

Cross-Coupling Reactions: The two bromine atoms can be selectively addressed in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the stepwise and controlled introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex, highly substituted aromatic structures. The differential reactivity of the bromine atoms due to their electronic environment could be exploited for sequential functionalization. Research in this area would focus on developing catalyst systems that provide high regioselectivity.

Nitro Group Transformations: Reduction of the nitro group to an amine (e.g., 3,5-dibromo-4-methylaniline) is a gateway to a vast array of subsequent chemistries. libretexts.org This amine can be diazotized and converted into a wide range of other functional groups (–OH, –CN, –F, –Cl, –I), or used in the synthesis of heterocyclic systems like indoles or quinolines. slideshare.netrsc.org Raney Nickel is an effective catalyst for nitro group reductions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the substitution of one or both bromine atoms by strong nucleophiles. Exploring the kinetics and regioselectivity of SNAr reactions with various nucleophiles (e.g., alkoxides, thiolates, amines) could unlock new synthetic pathways.

| Functional Group | Reaction Type | Potential Products/Applications |

| Bromo Atoms | Palladium-Catalyzed Cross-Coupling | Biaryls, substituted styrenes, alkynyl aromatics |

| Nitro Group | Reduction to Amine | Anilines, diazonium salts, heterocyclic compounds |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Ethers, thioethers, substituted anilines |

Advanced Computational Studies for Rational Design and Predictive Capabilities

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational studies can offer significant insights.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. By calculating parameters such as molecular electrostatic potential and Fukui indices, researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can help in designing reactions with high regioselectivity, for instance, in predicting which of the two bromine atoms would be more susceptible to substitution in a cross-coupling reaction.

Spectroscopic Analysis: Computational methods are highly effective in simulating vibrational (FTIR, Raman) and NMR spectra. researchgate.net Comparing these simulated spectra with experimental data can confirm the structure of synthesized products and help in the analysis of complex reaction mixtures.

Mechanism Elucidation: DFT can be employed to map the potential energy surfaces of proposed reaction pathways. This allows for the calculation of activation barriers and the identification of transition states, providing a deeper understanding of reaction mechanisms. For example, it could be used to study the mechanism of selective debromination or the pathways of thermal decomposition.

Expanding the Scope of Applications in Specialized Chemical and Material Fields

As a functionalized building block, this compound holds potential for the synthesis of high-value molecules in various specialized fields.

Pharmaceutical and Agrochemical Synthesis: Halogenated and nitrated aromatic compounds are common precursors in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The specific substitution pattern of this compound could be leveraged to create novel scaffolds for drug discovery or as an intermediate for active ingredients. For instance, related dibromotoluenes are used to prepare functionalized polymers and antihypertensive drugs. nbinno.com

Materials Science: The compound can serve as a monomer or a precursor to monomers for high-performance polymers. Incorporation of the bromo- and nitro- functionalities can enhance properties such as thermal stability, flame retardancy, and refractive index. The bromine atoms also provide sites for post-polymerization modification, allowing for the fine-tuning of material properties.

Dye and Pigment Chemistry: The chromophoric nitro group and the potential for extending conjugation through cross-coupling reactions make this compound an interesting starting point for novel dyes. For example, the related isomer 2,5-Dibromo-3-nitrotoluene is a precursor in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a historical pigment. smolecule.commdpi.com Similar synthetic strategies could be explored for this compound to create new colorants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.